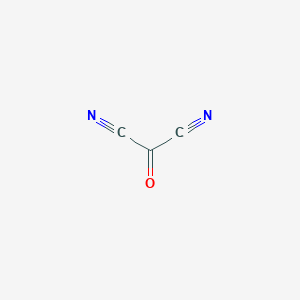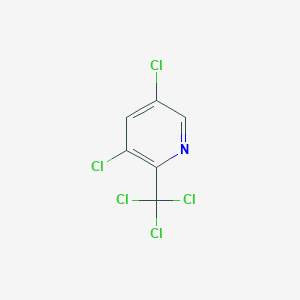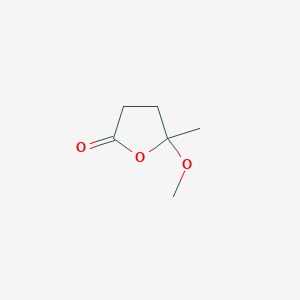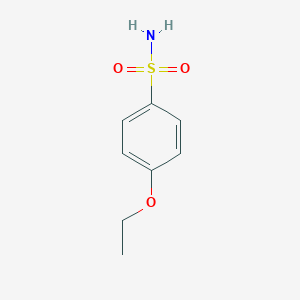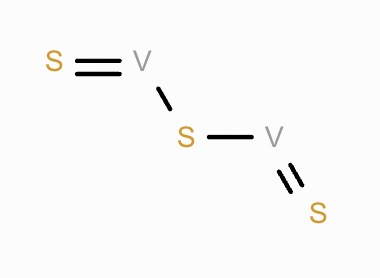
Vanadium sulfide
Overview
Description
Vanadium sulfide, also known as vanadium (III) sulphide, is an inorganic compound with the chemical formula V₂S₃. It appears as a green-black crystalline solid and is known for its unique properties and applications in various fields. The compound has a molecular weight of 198.081 g/mol and is characterized by its high density of 4700 kg/m³ .
Mechanism of Action
Target of Action
Vanadium sulfide, also known as Divanadium trisulphide, primarily targets energy storage and conversion technologies . It has been extensively studied for its role in metal-ion batteries and is considered a promising electrode material . It has also been found to interact with several enzymes, including phosphatases, ATPases, nucleases, and kinases .
Mode of Action
This compound interacts with its targets through electrochemical activities . It plays a crucial role in the lithium intercalation-deintercalation process in lithium-ion batteries . It also exhibits a lower ion diffusion potential barrier and a faster ion diffusion rate, enhancing its electrochemical activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to energy storage and conversion . It facilitates the high-efficiency transformation between chemical and electrical energies in energy conversion devices . In addition, it modulates several signaling pathways by activating or inhibiting various enzymes .
Pharmacokinetics
It’s known that the physiological environment and dosage play a significant role in its metabolic transformations .
Result of Action
The result of this compound’s action is primarily observed in its enhanced electrochemical performance. It contributes to high energy density storage in metal-ion batteries and efficient energy conversion . In lithium-ion batteries, it shows higher reversible specific capacity, better cycling stability, and larger lithium ion diffusion coefficient .
Action Environment
The action of this compound is influenced by various environmental factors. Its synthesis often involves a hydrothermal method using ammonium metavanadate and thioacetamide as starting materials at a suitable temperature . Furthermore, its electrochemical activity and efficacy in energy storage and conversion applications can be affected by factors such as pH, redox conditions, and concentration .
Biochemical Analysis
Biochemical Properties
Vanadium sulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, contributing to energy storage and conversion . The nature of these interactions is complex and multifaceted, involving different chemical compositions and electrochemical activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are dynamic and depend on the physiological environment and dosage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of divanadium trisulphide typically involves the direct combination of vanadium and sulfur at high temperatures. One common method is the reaction of vanadium metal with sulfur vapor:
2V+3S→V2S3
This reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of divanadium trisulphide may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the controlled deposition of thin films of the compound, which are useful in various technological applications .
Chemical Reactions Analysis
Types of Reactions: Vanadium sulfide undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, divanadium trisulphide can oxidize to form vanadium oxides.
Reduction: The compound can be reduced to vanadium metal under specific conditions.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas or carbon monoxide.
Substitution: Involves the use of halogenating agents or other chalcogen sources.
Major Products Formed:
Oxidation: Vanadium oxides (e.g., V₂O₅, VO₂).
Reduction: Vanadium metal.
Substitution: Various vanadium halides or chalcogenides.
Scientific Research Applications
Vanadium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and battery components
Comparison with Similar Compounds
Vanadium sulfide can be compared with other vanadium sulfides and related compounds:
Vanadium disulfide (VS₂): Similar in structure but with different stoichiometry and properties.
Vanadium pentoxide (V₂O₅): An oxide with distinct chemical behavior and applications.
Vanadium tetrachloride (VCl₄): A halide with unique reactivity compared to sulfides
Uniqueness: this compound stands out due to its specific electronic properties and stability, making it suitable for applications in catalysis and materials science .
Properties
IUPAC Name |
vanadium;pentasulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5S.2V/q5*-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAXCNXRGXZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5V2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315-03-3, 11130-24-8 | |
| Record name | Vanadium trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Divanadium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vanadium sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


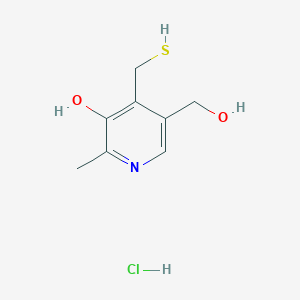
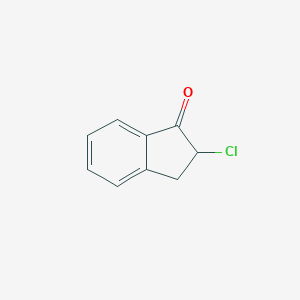
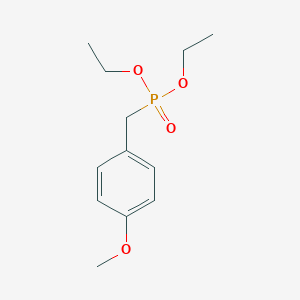
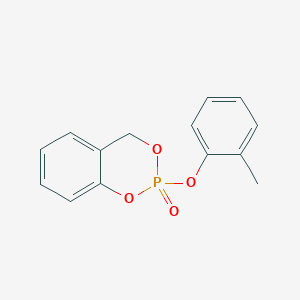


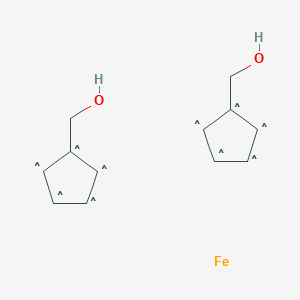
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
